4-Vinylbenzyl perfluorooctanoate

Vue d'ensemble

Description

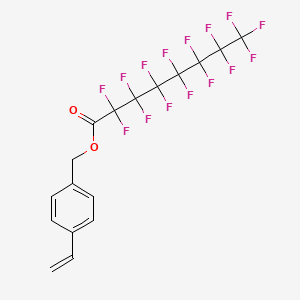

4-Vinylbenzyl perfluorooctanoate is an organic compound with the chemical formula C₁₇H₉F₁₅O₂ . It is a liquid at room temperature, characterized by its low volatility and high thermal stability . This compound is primarily used as an additive in coatings and surface treatments to provide excellent oil, heat, and chemical resistance . It is also utilized in the production of lubricants, plastic additives, and insulating materials for electronic products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Vinylbenzyl perfluorooctanoate can be synthesized through the reaction of vinylbenzyl chloride with perfluorooctanoic acid . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by a suitable base . The product is then purified through distillation or other separation techniques to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Vinylbenzyl perfluorooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Molecularly Imprinted Polymers (MIPs)

Overview : MIPs are synthetic polymers designed to have specific binding sites for target molecules. VB-PFO can be utilized in the synthesis of MIPs for detecting perfluorinated compounds, including perfluorooctanoic acid (PFOA).

Case Study : A recent study demonstrated the use of MIPs incorporating VB-PFO for the selective detection of PFOA in environmental samples. The MIPs exhibited high rebinding capacities and specificity, achieving limits of detection (LoD) as low as 22 pM in controlled buffer solutions .

| Parameter | Value |

|---|---|

| Rebinding Capacity | 123 µmol g⁻¹ |

| Imprinting Factor | 2.1 |

| LoD in Buffer | 22 pM |

| LoD in River Water | 91 pM |

| LoD in Soil Samples | 154 pM |

Environmental Monitoring

Overview : The ability of VB-PFO-based MIPs to selectively bind PFAS compounds makes them suitable for environmental monitoring applications, particularly in detecting contaminants in water and soil.

Case Study : In a field application, sensors utilizing VB-PFO MIPs were deployed to monitor PFOA levels in river water and soil samples. The sensors demonstrated robust performance, effectively distinguishing PFOA from other PFAS compounds even in complex matrices .

Sensor Technology

Overview : VB-PFO is being explored as a component in advanced sensor technologies due to its unique chemical properties that enhance sensitivity and selectivity.

Case Study : An innovative sensor platform was developed using VB-PFO-modified optical fibers. This platform achieved ultra-low detection limits for PFOA through plasmonic sensing techniques combined with MIP technology. The integration of nanolayers improved the detection capabilities significantly, allowing for real-time monitoring of PFAS levels .

| Sensor Type | Detection Limit (pM) |

|---|---|

| Optical Fiber with MIP | 0.81 |

| Plasmonic Sensor with Nanolayers | 1.47 |

| Enhanced Optical Fiber Configuration | 186.2 |

Adsorption Applications

Overview : VB-PFO can also be applied in adsorption technologies aimed at removing PFAS from contaminated water sources.

Case Study : Research indicated that materials incorporating VB-PFO demonstrated exceptional adsorption capacities for various PFAS compounds, achieving over 90% removal efficiency for longer-chain PFASs while maintaining significant removal rates for shorter-chain variants .

Future Research Directions

Future research should focus on optimizing the synthesis processes of VB-PFO-based materials to enhance their performance in various applications, including:

- Development of multifunctional MIPs targeting a broader range of PFAS.

- Exploration of VB-PFO's role in hybrid sensor systems combining electrochemical and optical detection methods.

- Investigation into the long-term stability and reusability of VB-PFO-based adsorbents for environmental remediation.

Mécanisme D'action

The mechanism of action of 4-vinylbenzyl perfluorooctanoate involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Vinylbenzyl perfluorooctanoate stands out due to its unique combination of a vinyl group and a perfluorinated tail, which imparts exceptional thermal stability, chemical resistance, and low surface energy . This makes it particularly valuable in applications requiring high-performance materials .

Activité Biologique

4-Vinylbenzyl perfluorooctanoate (VBPFO) is a compound of significant interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a fluorinated polymer that combines the vinylbenzyl group with perfluorooctanoate. Its structure allows for unique interactions with biological systems, particularly in terms of hydrophobicity and biofilm formation inhibition.

Antimicrobial Activity

Overview

Research indicates that VBPFO exhibits notable antimicrobial properties. It has been shown to significantly reduce biofilm formation of various microorganisms, including bacteria and fungi. This property is particularly valuable in biomedical applications where biofilm formation can lead to infections and device failure.

Mechanism of Action

The antimicrobial effects of VBPFO are attributed to its slippery surface characteristics, which hinder microbial adhesion. Studies have demonstrated that surfaces treated with VBPFO can achieve over 90% reduction in biofilm formation within a short time frame (1-2 hours) under dynamic flow conditions .

Case Studies

-

Biofilm Reduction in Medical Devices

A study evaluated the effectiveness of VBPFO-coated surfaces in preventing biofilm formation on catheters. The results showed a significant decrease in microbial colonization compared to uncoated surfaces, suggesting that VBPFO could enhance the longevity and safety of medical devices . -

Environmental Applications

VBPFO has been tested for its ability to repel biofouling in aquatic environments. The compound demonstrated a reduction in algal growth on submerged surfaces, highlighting its potential for use in marine coatings .

Comparative Analysis

The following table summarizes the biological activities of VBPFO compared to other fluorinated compounds:

| Compound | Antimicrobial Activity | Biofilm Reduction (%) | Application Area |

|---|---|---|---|

| This compound | High | >90% | Medical devices, coatings |

| Vinyl heptafluorobutyrate | Moderate | 70-80% | Industrial applications |

| Perfluorinated alkyl substances | Low | <50% | Environmental remediation |

Research Findings

Recent research highlights the following findings regarding VBPFO:

- Surface Characteristics : The compound's ability to create slippery surfaces significantly reduces microbial adherence, which is crucial for preventing infections in clinical settings .

- Toxicity Studies : Preliminary toxicity assessments indicate that VBPFO has low cytotoxicity towards mammalian cells, making it a promising candidate for biomedical applications.

- Fluorinated Polymers : The incorporation of fluorinated groups enhances the stability and performance of polymers in various environments, providing additional advantages over non-fluorinated counterparts .

Propriétés

IUPAC Name |

(4-ethenylphenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F15O2/c1-2-8-3-5-9(6-4-8)7-34-10(33)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)32/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVKVBIQFSFMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380763 | |

| Record name | 4-Vinylbenzyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-06-4 | |

| Record name | (4-Ethenylphenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylbenzyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.